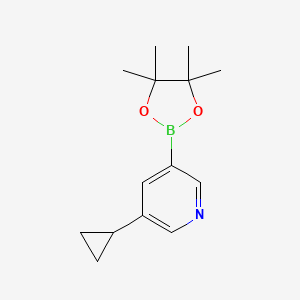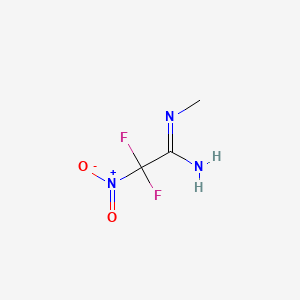
1-(Trifluorométhyl)cyclopropanecarbaldéhyde
Vue d'ensemble
Description
1-(Trifluoromethyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C5H5F3O . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of trifluoromethyl cyclopropanes has been achieved using Ru (II)–Pheox catalysts . This catalytic system can function at a low catalyst loading and the desired cyclopropane products are obtained in high yields with excellent diastereoselectivity and enantioselectivity .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropanecarbaldehyde includes a three-membered ring and an aliphatic aldehyde . It contains a total of 14 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
The boiling point of 1-(Trifluoromethyl)cyclopropanecarbaldehyde is predicted to be 76.0±35.0 °C and its density is predicted to be 1.512±0.06 g/cm3 .Applications De Recherche Scientifique
Synthèse chimique
« 1-(Trifluorométhyl)cyclopropanecarbaldéhyde » est utilisé en synthèse chimique. Il s'agit d'un composant clé dans la synthèse des cyclopropènes trifluorométhylés . Ces composés sont importants pour les applications dans la découverte de médicaments et les matériaux fonctionnels .
Découverte de médicaments
Les cyclopropènes trifluorométhylés, synthétisés à l'aide de « this compound », ont des applications significatives dans la découverte de médicaments . Les propriétés uniques de ces composés les rendent précieux dans le développement de nouveaux produits pharmaceutiques .
Matériaux fonctionnels
La synthèse des cyclopropènes trifluorométhylés à l'aide de « this compound » est également importante pour le développement de matériaux fonctionnels . Ces matériaux ont une large gamme d'applications, y compris dans les secteurs de l'électronique et de l'énergie .
Catalyse
« this compound » joue un rôle dans la catalyse. Il est utilisé dans la synthèse catalytique des cyclopropènes trifluorométhylés . Ces composés sont précieux dans diverses réactions chimiques en raison de leur réactivité unique .
Réaction de cyclopropenation asymétrique
« this compound » est utilisé dans les réactions de cyclopropenation asymétriques
Propriétés
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGSSMZMPEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254584 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229311-61-8 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229311-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


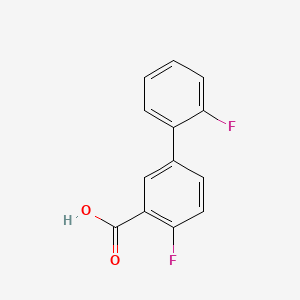
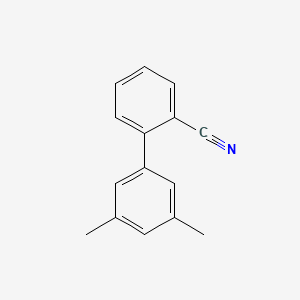

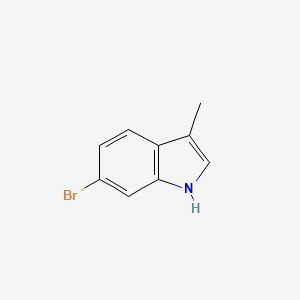

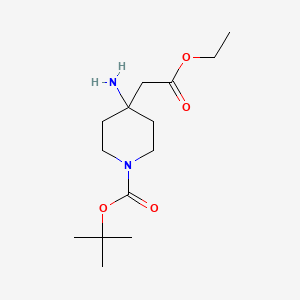

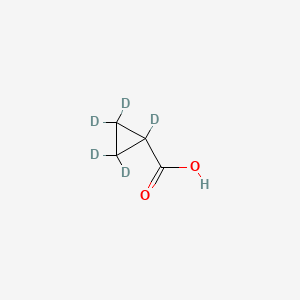
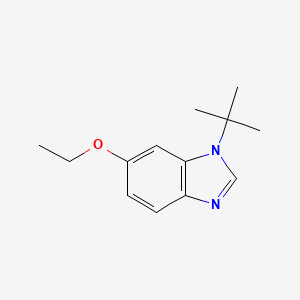
amine](/img/structure/B595089.png)
